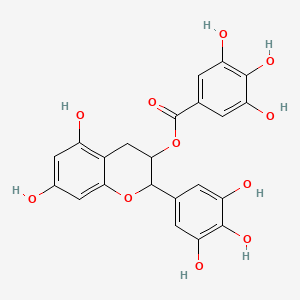

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate

Descripción general

Descripción

Green tea catechins (GTC), comprise four major epicatechin derivatives; epicatechin (EC), epigallocatechin (EGC), epicatechin gallate (ECG), and epigallocatechin gallate (EGCG). Antioxidant, anti-inflammatory and anti-carcinogenic properties.

Tea polyphenol, also called green tea extract, are a mixture of chemical compounds, such as flavanoids and tannins, found naturally in tea. These chemical compounds are believed to be beneficial to human health, and they are the basis of many claims made about the health benefits of tea. Polyphenols are powerful antioxidants, which can reduce the risk of developing coronary artery disease and a number of other health problems. The compounds found in tea have also been linked with cancer reduction.

Mecanismo De Acción

Target of Action

It’s known that many polyphenolic bioflavonoids interact with a variety of cellular targets, including enzymes and receptors, which play crucial roles in cell signaling pathways .

Mode of Action

It’s known that polyphenolic bioflavonoids often exert their effects by modulating the activity of their targets, which can lead to changes in cellular function .

Biochemical Pathways

Polyphenolic bioflavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Polyphenolic bioflavonoids are generally known for their antioxidant properties, which can protect cells from damage by free radicals .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of polyphenolic bioflavonoids .

Actividad Biológica

5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate (CAS No. 989-51-5) is a flavonoid compound known for its diverse biological activities. This compound is part of a larger class of natural products that exhibit various pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C22H18O11

- Molecular Weight : 458.37 g/mol

- Structural Characteristics : The compound features multiple hydroxyl groups which are significant for its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress .

Neuroprotective Effects

Research indicates that flavonoids enhance neuroplasticity and neurogenesis by modulating signaling pathways involved in neuronal survival and function. Specifically, this compound has been shown to promote synaptogenesis and increase the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Anti-Cancer Properties

The compound exhibits potential anti-cancer effects across various cancer types including lung and breast cancers. It has been reported to inhibit telomerase activity and induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR .

| Mechanism | Description |

|---|---|

| Oxidative Stress Reduction | Inhibits oxidative stress through free radical scavenging. |

| Neurogenesis Promotion | Enhances CREB phosphorylation and BDNF levels promoting neuronal growth. |

| Apoptosis Induction | Triggers apoptotic pathways in cancer cells through telomerase inhibition. |

Case Studies

- Neuroprotective Study : A study highlighted the effect of flavonoids on hippocampal neurons where it was found that the compound increased synaptic plasticity markers in a dose-dependent manner .

- Cancer Research : Another study demonstrated that treatment with this flavonoid led to significant reductions in tumor growth in animal models of breast cancer through the inhibition of cell proliferation and induction of apoptosis .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Research has shown that compounds similar to 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate exhibit strong free radical scavenging activities. A study indicated that such compounds can significantly reduce oxidative stress markers in vitro and in vivo models.

| Study | Findings |

|---|---|

| Demonstrated a reduction in malondialdehyde (MDA) levels in treated cells. | |

| Showed increased activity of antioxidant enzymes (SOD and CAT) in animal models. |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

| Study | Findings |

|---|---|

| Reduction of TNF-alpha and IL-6 levels in macrophage cultures. | |

| Decreased paw edema in rat models when administered prior to inflammatory stimuli. |

Anticancer Properties

Research indicates that this flavonoid may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

| Study | Findings |

|---|---|

| Induced apoptosis in breast cancer cells (MCF-7) via caspase activation. | |

| Inhibited proliferation of prostate cancer cells at micromolar concentrations. |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Interaction with Biological Molecules

Studies have illustrated the ability of this compound to interact with DNA and proteins, potentially affecting gene expression and protein function.

| Study | Findings |

|---|---|

| Binding affinity studies revealed interaction with DNA topoisomerases. | |

| Altered protein expression profiles in treated cell lines suggest modulation of signaling pathways. |

Natural Preservative

Due to its antioxidant properties, the compound can be utilized as a natural preservative in food products to extend shelf life.

| Application | Findings |

|---|---|

| Food Preservation | Effective at inhibiting lipid oxidation in oils and fats during storage. |

Functional Food Ingredient

Incorporating this flavonoid into functional foods can enhance nutritional profiles and provide health benefits.

| Study | Findings |

|---|---|

| Increased bioavailability of antioxidants when included in dietary supplements. | |

| Positive consumer acceptance as a health-promoting ingredient in beverages. |

Case Study 1: Antioxidant Efficacy

A clinical trial evaluated the antioxidant efficacy of a supplement containing this compound among elderly participants over six months. Results showed significant improvements in biomarkers of oxidative stress compared to a placebo group.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and pain scores over an eight-week period.

Propiedades

IUPAC Name |

[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859570 | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84650-60-2 | |

| Record name | Tea, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.